molecular formula C6H4ClNO3 B1346356 2-Chloro-6-hydroxyisonicotinic acid CAS No. 6313-51-5

2-Chloro-6-hydroxyisonicotinic acid

Cat. No. B1346356
CAS RN: 6313-51-5
M. Wt: 173.55 g/mol
InChI Key: LKBKBWHQEQTDOE-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxyisonicotinic acid, also known as 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a compound that falls under the category of Pyridines . It has a molecular weight of 173.55 and a molecular formula of C6H4ClNO3 .


Synthesis Analysis

The synthesis of 2-Chloro-6-hydroxyisonicotinic acid or its derivatives often involves complex chemical reactions. For instance, a patent describes a preparation process for 2-Chloronicotinic acid, which could potentially be modified to synthesize 2-Chloro-6-hydroxyisonicotinic acid . Another study discusses the synthesis of pyridine derivatives from 2-chloro-6-hydrazino-isonicotinic acid hydrazide .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-hydroxyisonicotinic acid consists of a pyridine ring with a chlorine atom at the 2nd position and a hydroxy group at the 6th position . The compound also contains a carboxylic acid group .


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Chloro-6-hydroxyisonicotinic acid is 334.6±42.0 °C, and its predicted density is 1.62±0.1 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its predicted pKa value is 2.34±0.20 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2-Chloro-6-hydroxyisonicotinic acid can be used in double decarboxylative coupling reactions. This is a method for forging carbon-carbon bonds .

Methods of Application

The double decarboxylative coupling reaction involves two molecules of carboxylic acids. This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

Results or Outcomes

This method is considered an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Plant Disease Control Agent

Specific Scientific Field

This application is related to the field of Agriculture and Plant Pathology .

Summary of the Application

2-Chloro-6-hydroxyisonicotinic acid derivatives can be used as plant disease control agents .

Methods of Application

The specific methods of application are not detailed in the source, but typically such agents would be applied to the plants in a manner that allows them to combat the specific disease .

Results or Outcomes

The use of 2-Chloro-6-hydroxyisonicotinic acid derivatives as plant disease control agents can lead to healthier plants and improved crop yields .

Crystallisation and Solubility Studies

Specific Scientific Field

This application is related to the field of Physical Chemistry .

Summary of the Application

2-Chloro-6-hydroxyisonicotinic acid, along with other hydroxynicotinic acid (HNA) family members, can be used in crystallisation and solubility studies .

Methods of Application

These studies are carried out in two protic solvents (water and ethanol), with distinct hydrogen bonding abilities and polarities . The solubility trends are determined over a temperature range of 288 to 333 K by the gravimetric method .

Results or Outcomes

The studies provide insights into how systematic changes in the molecular structure of the solute and variations in the solvent affect solubility .

Transition Metal-Free Decarboxylative Olefination

Specific Scientific Field

This application falls under the field of Synthetic Chemistry .

Summary of the Application

2-Chloro-6-hydroxyisonicotinic acid can be used in a transition metal-free approach for the chemoselective olefination of carboxylic acid salts .

Methods of Application

This modular approach provides direct access to valuable electron-deficient styrenes . Detailed mechanistic studies suggest anionic decarboxylation is followed by halogen ion transfer .

Results or Outcomes

This method provides a cost-effective and efficient synthesis of alkenes, which have extensive applications in both synthetic and polymer industries .

Preparation of Ester Derivatives

Specific Scientific Field

This application is related to the field of Organic Chemistry .

Summary of the Application

2-Chloro-6-hydroxyisonicotinic acid can be used in the preparation of ester derivatives. These derivatives can act as potential inducers of plants’ natural immune system .

Methods of Application

The preparation involves the synthesis of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids .

Results or Outcomes

The ester derivatives show promising results in inducing plant resistance against diseases. The tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

Plant Application

Specific Scientific Field

This application is related to the field of Agriculture .

Summary of the Application

2-Chloro-6-hydroxyisonicotinic acid derivatives can be used as plant disease control agents .

Methods of Application

The application methods of this drug include plant application (stem and foliage application), plant application to growing soil (soil application), paddy water application (water surface application) .

Results or Outcomes

The use of 2-Chloro-6-hydroxyisonicotinic acid derivatives as plant disease control agents can lead to healthier plants and improved crop yields .

Safety And Hazards

2-Chloro-6-hydroxyisonicotinic acid may pose certain hazards. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . It’s also important to note that the compound is for research use only and not for medicinal or household use .

properties

IUPAC Name

2-chloro-6-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBKBWHQEQTDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284981
Record name 2-Chloro-6-hydroxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-hydroxyisonicotinic acid

CAS RN

6313-51-5
Record name 6313-51-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-hydroxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NS Choi - Food Quality and Culture, 2008 - koreascience.kr
The volatile flavor compounds of wild and cultivated chamnamul (Pimpinella brachycarpa), an aromatic medicinal plant, were isolated via the simultaneous distillation extraction method …
Number of citations: 3 koreascience.kr

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